2-Hydroxy-2-methylbutanenitrile

Description

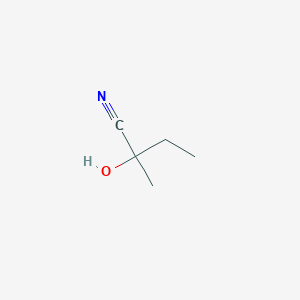

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEHOTODTPXCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884034 | |

| Record name | Butanenitrile, 2-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4111-08-4 | |

| Record name | 2-Hydroxy-2-methylbutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4111-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-methylbutanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanone cyanohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanenitrile, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 2-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-2-METHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVG8R57BQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxy-2-methylbutanenitrile synthesis and properties

An In-depth Technical Guide to 2-Hydroxy-2-methylbutanenitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2-butanone cyanohydrin), a versatile chemical intermediate. The document details its chemical and physical properties, spectroscopic signatures, and primary synthetic routes, including traditional cyanohydrin reactions and modern enzymatic methods. Detailed experimental protocols, key chemical transformations, and applications in pharmaceutical and agrochemical synthesis are discussed. This guide is intended for researchers, chemists, and professionals in drug development seeking in-depth technical information on this compound.

Chemical and Physical Properties

This compound is a cyanohydrin derived from 2-butanone.[1] It is a chiral molecule, existing as (R)- and (S)-enantiomers due to the stereocenter at the carbon bearing the hydroxyl and nitrile groups.[2] It is classified as a tertiary alcohol and an alpha-hydroxynitrile.[3][4] The compound appears as a colorless oil or liquid and is soluble in water.[3][5][]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-butanone cyanohydrin, Methyl ethyl ketone cyanohydrin | [1][5] |

| CAS Number | 4111-08-4 | [2][5] |

| Molecular Formula | C₅H₉NO | [5][] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| Appearance | Colorless Oil / Liquid | [5][] |

| Water Solubility | 25.1 g/L (Predicted) | [3][4] |

| pKa (Strongest Acidic) | 12.48 (Predicted) | [3] |

| logP | 0.29 - 0.54 (Predicted) | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence of the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Hydroxyl (-OH) | ~3400 | Broad absorption |

| Nitrile (-C≡N) | ~2250 | Strong, sharp band |

Source:[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data helps in identifying the different proton environments within the molecule. The following are typical shifts in CDCl₃.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Methyl (CH₃) | ~1.2 | Singlet | 6H |

| Hydroxyl (-OH) | ~2.1-2.5 | Broad Singlet | 1H |

Source:[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns.

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [M]⁺ | 99 | Molecular Ion |

| [M-C₂H₅]⁺ | 72 | Base Peak |

| [M+H]⁺ (HRMS) | ~100.0763 | Protonated Molecular Ion |

Source:[2]

Synthesis of this compound

The primary method for synthesizing this compound is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of 2-butanone.[2]

Traditional Cyanohydrin Synthesis

This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of 2-butanone.[2] Due to the extreme toxicity of HCN gas, it is commonly generated in situ by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a mineral acid.[2] The reaction is typically base-catalyzed to increase the rate of reaction.[2]

Experimental Protocol: Traditional Synthesis

Disclaimer: This reaction is extremely hazardous due to the use of cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide poisoning antidote kits available.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

-

Reagents: 2-butanone is dissolved in a suitable solvent (e.g., ethanol). A solution of sodium cyanide (NaCN) in water is prepared separately.

-

Acidification: The NaCN solution is slowly added to the flask containing the 2-butanone solution. While stirring vigorously and maintaining the temperature below 10-15°C, a mineral acid (e.g., sulfuric acid) is added dropwise from the dropping funnel. The pH should be controlled to be weakly acidic (pH 4-5) for an optimal rate.[2]

-

Reaction: The mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is neutralized and then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.

Alternative and Advanced Synthetic Methods

While the traditional method is effective, its reliance on highly toxic HCN has prompted the development of alternative approaches.[2]

-

Trimethylsilyl Cyanide (TMSCN) Method: This method uses trimethylsilyl cyanide to add the cyano group to the ketone, forming an O-silylated cyanohydrin, which is then hydrolyzed to the final product.[2] While it avoids handling HCN gas directly, TMSCN is expensive and highly sensitive to moisture, which can release HCN.[2]

-

Enzymatic Synthesis: For stereoselective synthesis, hydroxynitrile lyases (HNLs) are used as biocatalysts. For example, the aliphatic (R)-hydroxynitrile lyase (EC 4.1.2.46) can catalyze the reaction between 2-butanone and a cyanide source to produce (2R)-2-hydroxy-2-methylbutanenitrile with high enantiomeric purity.[2] This is crucial for pharmaceutical applications where a specific stereoisomer is required.[2]

Chemical Reactivity and Applications

This compound is a valuable bifunctional intermediate in organic synthesis.[2] Its hydroxyl and nitrile groups can be selectively transformed into a variety of other functional groups.

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (2-hydroxy-2-methylbutylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2]

-

Hydrolysis of the Nitrile Group: Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid or an amide, yielding important building blocks.[2]

-

Oxidation of the Hydroxyl Group: The tertiary hydroxyl group can be oxidized under specific conditions.[2]

-

Applications: Due to its versatile reactivity, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[][7] The hydroxyl group can form hydrogen bonds, and the nitrile can participate in nucleophilic additions, making its derivatives interesting for targeting enzymes or receptors in medicinal chemistry.[2] It has also been identified in various foods, suggesting a potential role as a biomarker for dietary consumption.[3][4]

Safety and Handling

This compound is classified as a highly toxic substance.

-

Hazards: It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][8] It also causes serious eye damage.[1][8] The compound is very toxic to aquatic life.[1]

-

Precautions:

-

Work only in a well-ventilated area, preferably a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]

-

All contaminated clothing should be removed immediately and washed before reuse.[8][10]

-

Store in a secure, locked-up, and well-ventilated place with the container tightly closed.[8][10]

-

Conclusion

This compound is a fundamentally important chemical intermediate with a rich chemistry. While its traditional synthesis requires stringent safety protocols due to the high toxicity of cyanide reagents, modern enzymatic methods offer a pathway to enantiomerically pure forms essential for the life sciences industry. Its bifunctional nature allows for diverse chemical transformations, solidifying its role as a versatile building block in organic synthesis, particularly for developing new pharmaceuticals and specialty chemicals. A thorough understanding of its properties, synthesis, and handling is critical for its safe and effective utilization in research and development.

References

- 1. 2-Hydroxy-2-methylbutyronitrile | C5H9NO | CID 97823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4111-08-4 | Benchchem [benchchem.com]

- 3. Showing Compound (2R)-2-hydroxy-2-methylbutanenitrile (FDB030109) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309) [hmdb.ca]

- 5. cymitquimica.com [cymitquimica.com]

- 7. Cas 4111-08-4,this compound | lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Chemical Profile of 2-Hydroxy-2-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive chemical profile of 2-Hydroxy-2-methylbutanenitrile, also known as 2-butanone cyanohydrin. It covers its chemical and physical properties, various synthetic methodologies including traditional, enzymatic, and silylated approaches, detailed spectral analysis, and essential safety protocols. The information is presented with a focus on practical application in a research and development setting, featuring detailed experimental protocols, tabulated data for easy reference, and graphical representations of key processes to facilitate understanding.

Chemical and Physical Properties

This compound is a cyanohydrin derived from 2-butanone.[1] It is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group, making it a valuable intermediate in organic synthesis.[2] The central carbon atom bonded to both the hydroxyl and nitrile groups is a chiral center, leading to the existence of (R) and (S) enantiomers.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-butanone cyanohydrin, Methyl ethyl ketone cyanohydrin | [4] |

| CAS Number | 4111-08-4 | [2] |

| Molecular Formula | C₅H₉NO | [4] |

| Molecular Weight | 99.13 g/mol | [4] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 197.3 °C at 760 mmHg (Predicted) | [4] |

| pKa | 11.45 ± 0.29 (Predicted) | [4] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each with its own advantages and limitations.

Traditional Cyanohydrin Synthesis

This method involves the nucleophilic addition of a cyanide ion to the carbonyl group of 2-butanone.[3] The reaction is typically catalyzed by a base and can be performed by generating hydrogen cyanide in situ from a cyanide salt and an acid.[3]

Caution: This reaction involves highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[5][6]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide (or potassium cyanide) in water. Add 2-butanone to this solution.

-

Cooling: Cool the flask in an ice bath with vigorous stirring until the internal temperature reaches 10-15 °C.[2]

-

Acid Addition: Slowly add a solution of sulfuric acid (e.g., 30-40%) dropwise from the dropping funnel, ensuring the temperature does not exceed 20 °C.[2]

-

Reaction Completion: After the acid addition is complete, continue stirring for an additional 15-30 minutes.

-

Work-up:

-

If a separate organic layer forms, decant it.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layer and the ethereal extracts.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.[2][7]

Enantioselective Enzymatic Synthesis

For applications requiring a specific enantiomer, enzymatic synthesis using hydroxynitrile lyases (HNLs) offers high stereoselectivity.[3] For instance, (R)-hydroxynitrile lyase can catalyze the formation of (2R)-2-hydroxy-2-methylbutanenitrile.[3]

-

Reaction Medium: Prepare a two-phase system consisting of an aqueous buffer (e.g., citrate buffer, pH 4.0-5.5) and an organic solvent (e.g., methyl tert-butyl ether).

-

Reagents: Dissolve 2-butanone in the organic phase. Prepare an aqueous solution of a cyanide source (e.g., KCN).

-

Enzyme Addition: Add the hydroxynitrile lyase (e.g., from Hevea brasiliensis for the (R)-enantiomer) to the aqueous phase.[8]

-

Reaction: Combine the two phases and stir vigorously at a controlled temperature (e.g., 25 °C).

-

Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by gas chromatography.

-

Work-up: Once the reaction is complete, separate the organic layer.

-

Purification: The product can be purified from the organic phase, for example, by removing the solvent and subsequent distillation.

Synthesis using Trimethylsilyl Cyanide (TMSCN)

This method avoids the direct use of highly toxic HCN gas by employing trimethylsilyl cyanide. The initial product is an O-silylated cyanohydrin, which is then hydrolyzed to the final product.[3]

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a flask with 2-butanone and a suitable catalyst (e.g., zinc iodide or a Lewis base).[9]

-

TMSCN Addition: Add trimethylsilyl cyanide to the mixture. The reaction is often exothermic and may require cooling.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Hydrolysis: Upon completion, the reaction mixture is carefully hydrolyzed, for example, by the addition of dilute hydrochloric acid.[9]

-

Work-up and Purification: The product is then extracted with an organic solvent, dried, and purified by distillation.

Spectral Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Typical Value/Observation | Reference(s) |

| FTIR | Hydroxyl (-OH) stretch | ~3400 cm⁻¹ (broad) | [3] |

| Nitrile (C≡N) stretch | ~2250 cm⁻¹ (sharp, strong) | [3] | |

| ¹H NMR | Methyl protons (-CH₃) | ~1.2 ppm (singlet, integration depends on specific methyls) | [3] |

| Hydroxyl proton (-OH) | ~2.1-2.5 ppm (broad singlet) | [3] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 99 | [3] |

| Base Peak | m/z 72 ([M-C₂H₅]⁺) | [3] |

Safety and Handling

This compound and the reagents used in its synthesis, particularly cyanide salts and hydrogen cyanide, are highly toxic and must be handled with extreme caution.[5][6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).[6]

-

Ventilation: All manipulations involving cyanides must be performed in a certified chemical fume hood.[6]

-

Waste Disposal: Cyanide-containing waste must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite solution (bleach) under basic conditions.[5] All waste must be disposed of as hazardous waste according to institutional and local regulations.[5]

-

Emergency Procedures: Be familiar with the location and use of emergency equipment, including safety showers and eyewash stations. Have a cyanide antidote kit readily available and ensure personnel are trained in its use. In case of exposure, seek immediate medical attention.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations:

-

Hydrolysis of the nitrile group: Can be converted to α-hydroxy carboxylic acids or α-hydroxy amides.[2]

-

Reduction of the nitrile group: Can be reduced to form β-amino alcohols.[2]

-

Reactions of the hydroxyl group: Can undergo oxidation, esterification, or etherification.[2]

These transformations make it a useful precursor for the synthesis of pharmaceuticals and other fine chemicals.[2] Additionally, its presence in some natural products has led to its investigation as a potential biomarker.[10][11]

Conclusion

This compound is a significant chemical intermediate with diverse applications in synthetic chemistry. Understanding its properties, synthesis, and safe handling is crucial for its effective utilization in research and development. This guide provides a foundational overview to support professionals in these fields.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 4111-08-4 | Benchchem [benchchem.com]

- 4. 2-Hydroxy-2-methylbutyronitrile | C5H9NO | CID 97823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. US5091555A - Process for the vacuum distillation of crude cyanohydrins containing 3 to 6 carbon atoms using liquid jet pump - Google Patents [patents.google.com]

- 8. Increasing the reaction rate of hydroxynitrile lyase from Hevea brasiliensis towards mandelonitrile by copying active site residues from an esterase that accepts aromatic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Human Metabolome Database: Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309) [hmdb.ca]

- 11. Showing Compound (2R)-2-hydroxy-2-methylbutanenitrile (FDB030109) - FooDB [foodb.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of Acetone Cyanohydrin (CAS 75-86-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of acetone cyanohydrin (CAS 75-86-5). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed methodologies for key experimental procedures are also included, alongside visualizations of its synthesis and primary chemical transformations.

Core Physical and Chemical Properties

Acetone cyanohydrin, systematically named 2-hydroxy-2-methylpropanenitrile, is a colorless to light yellow liquid.[1][2] It is an important organic intermediate, primarily used in the production of methyl methacrylate, which is the monomer for polymethyl methacrylate (PMMA), also known as acrylic plastic.[2][3] Due to its ability to readily release hydrogen cyanide, it is highly toxic and requires careful handling.[3][4]

Physical Properties

The key physical properties of acetone cyanohydrin are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical processes.

| Property | Value | References |

| Molecular Formula | C4H7NO | [1][3] |

| Molar Mass | 85.106 g·mol−1 | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Mild almond-like odor | [5] |

| Melting Point | -19 °C to -21.2 °C | [1][3][6] |

| Boiling Point | 95 °C (decomposes); 82 °C at 23 mmHg | [1][3][5] |

| Density | 0.932 g/mL at 25 °C | [1][3][6] |

| Vapor Pressure | 0.3 psi (20 °C) | [1][6] |

| Refractive Index (nD) | 1.399 at 20 °C | [1][3][6] |

| Flash Point | 74 °C (165 °F) | [4][5] |

| Autoignition Temperature | 688 °C (1270 °F) | [4] |

| Solubility | Miscible with water, alcohol, and ether; insoluble in petroleum ether. | [1][2] |

Chemical Properties and Reactivity

Acetone cyanohydrin is a reactive compound, primarily due to the presence of the nitrile and hydroxyl functional groups. Its most significant chemical property is its thermal instability and decomposition, especially in the presence of bases or water, to regenerate acetone and highly toxic hydrogen cyanide.[3][4] It should be stored in a cool, slightly acidic environment (pH 4-5) to minimize decomposition.[4]

It serves as a key intermediate in the industrial synthesis of methyl methacrylate. This process involves treatment with sulfuric acid to form the sulfate ester of methacrylamide, which is then methanolized to produce methyl methacrylate.[3]

Experimental Protocols

The following sections outline the general methodologies for determining the key physical and chemical properties of organic compounds like acetone cyanohydrin.

Synthesis of Acetone Cyanohydrin

A common laboratory preparation involves the reaction of acetone with sodium cyanide, followed by acidification.

Protocol:

-

In a flask equipped with a stirrer and thermometer, a solution of sodium cyanide in water is prepared.

-

Acetone is added to the cyanide solution.

-

The mixture is cooled in an ice bath and stirred vigorously.

-

An acid (e.g., sulfuric acid) is slowly added to the mixture to neutralize the base and liberate the acetone cyanohydrin.

-

The product is then extracted from the aqueous layer using an organic solvent (e.g., ether).

-

The organic extracts are combined, dried, and the solvent is removed by distillation.

-

The remaining acetone cyanohydrin is purified by vacuum distillation.

Determination of Physical Properties

The melting point of acetone cyanohydrin, which is below room temperature, can be determined using a cryostat or a low-temperature thermometer. The sample is cooled until it solidifies, and then slowly warmed. The temperature range over which the solid melts is recorded as the melting point.

The boiling point is determined by heating the liquid in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is the boiling point. Due to its decomposition at atmospheric pressure, the boiling point of acetone cyanohydrin is typically measured under reduced pressure.

The solubility of acetone cyanohydrin in various solvents is determined by adding a small amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated, and the concentration of the dissolved compound is measured. For qualitative assessment, the miscibility of the liquid in the solvent is observed.

Spectroscopic Analysis

To obtain an NMR spectrum, a small amount of acetone cyanohydrin is dissolved in a deuterated solvent (e.g., CDCl3). The solution is placed in an NMR tube, and the spectrum is recorded on an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the peaks provide information about the structure of the molecule.

An IR spectrum can be obtained by placing a thin film of liquid acetone cyanohydrin between two salt plates (e.g., NaCl or KBr) and passing a beam of infrared light through the sample. The absorption of specific frequencies of light corresponds to the vibrational frequencies of the functional groups in the molecule.

In mass spectrometry, a small sample of acetone cyanohydrin is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is produced. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides further structural information.

Key Chemical Reactions

Acetone cyanohydrin is a versatile intermediate in organic synthesis. Two of its most important reactions are its decomposition and its conversion to methyl methacrylate.

Decomposition of Acetone Cyanohydrin

The decomposition of acetone cyanohydrin is a reversible reaction that is highly dependent on pH and temperature.

Conversion to Methyl Methacrylate

This industrial process is a cornerstone of the use of acetone cyanohydrin.

Safety and Handling

Acetone cyanohydrin is classified as an extremely hazardous substance. Its primary hazard stems from its ready decomposition to form highly toxic hydrogen cyanide gas, especially upon contact with water or alkaline conditions.[3][4] It is also toxic by inhalation, ingestion, and skin absorption.[2] Proper personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[7][8] It should be stored in a cool, well-ventilated area away from moisture and sources of ignition.[7] In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material.[7]

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 5. How To [chem.rochester.edu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. How to Measure the Refractive Index of Liquids - Engineer Fix [engineerfix.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Structural Elucidation of 2-Hydroxy-2-methylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-Hydroxy-2-methylbutanenitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines the synthetic pathway, detailed experimental protocols for its characterization, and a comprehensive analysis of its spectroscopic data.

Synthesis of this compound

This compound is synthesized via a nucleophilic addition reaction, specifically a cyanohydrin reaction, using 2-butanone as the starting material. The reaction involves the attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 2-butanone.

Reaction Pathway:

Caption: Synthesis of this compound from 2-butanone.

Experimental Protocol: Synthesis

Materials:

-

2-Butanone

-

Sodium Cyanide (NaCN)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Water

Procedure:

-

A solution of sodium cyanide in water is prepared in a flask equipped with a dropping funnel and a stirrer, and the flask is cooled in an ice bath.

-

2-Butanone is added to the cyanide solution.

-

Concentrated sulfuric acid is added dropwise to the stirred mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Structural Characterization

The structure of the synthesized this compound is confirmed through various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Presentation: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| ~2970, ~2940, ~2880 | Medium-Strong | C-H stretch (aliphatic) |

| ~2245 | Medium | C≡N stretch (nitrile group) |

| ~1460, ~1380 | Medium | C-H bend (aliphatic) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

-

Instrument: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.

Data Presentation: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.05 | Triplet | 3H | -CH₂CH₃ |

| 1.52 | Singlet | 3H | -C(OH)(CN)CH₃ |

| 1.75 | Quartet | 2H | -CH₂ CH₃ |

| 2.50 (broad) | Singlet | 1H | -OH |

Data Presentation: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 8.5 | -CH₂C H₃ |

| 26.0 | -C(OH)(CN)C H₃ |

| 35.0 | -C H₂CH₃ |

| 70.0 | -C (OH)(CN)CH₃ |

| 122.0 | -C ≡N |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced via direct infusion or through a gas chromatograph.

-

Ionization Energy: 70 eV.

Data Presentation: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 99 | 5 | [M]⁺ (Molecular Ion) |

| 84 | 100 | [M - CH₃]⁺ |

| 70 | 60 | [M - C₂H₅]⁺ |

| 54 | 45 | [M - C₂H₅ - OH]⁺ |

Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Logical Workflow for Structural Elucidation

The structural elucidation of this compound follows a logical workflow, beginning with synthesis and purification, followed by spectroscopic analysis to confirm the identity and structure of the compound.

Caption: Workflow for the synthesis and structural elucidation.

Conclusion

The combination of synthesis and detailed spectroscopic analysis provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development. The bifunctional nature of this molecule, possessing both a hydroxyl and a nitrile group, makes it a versatile building block for the creation of more complex molecular architectures.[1]

References

Spectroscopic Profile of 2-Hydroxy-2-methylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxy-2-methylbutanenitrile (CAS No: 4111-08-4), a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental protocols, and a mechanistic illustration of its mass spectral fragmentation.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Alcohol) | ~3400 | Strong, Broad | Stretching vibration, indicative of the hydroxyl group. |

| C≡N (Nitrile) | ~2250 | Strong, Sharp | Stretching vibration, characteristic of the nitrile functional group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~2.1-2.5 | Broad Singlet | 1H |

| -CH₃ (methyl) | ~1.2 | Singlet | 3H |

| -CH₂- (ethyl) | ~1.6-1.8 | Quartet | 2H |

| -CH₃ (ethyl) | ~1.0 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C≡N (Nitrile Carbon) | ~122 |

| C-OH (Quaternary Carbon) | ~70 |

| -CH₂- (Ethyl Carbon) | ~34 |

| -CH₃ (Methyl Carbon) | ~25 |

| -CH₃ (Ethyl Carbon) | ~8 |

Mass Spectrometry (MS)

| m/z | Ion | Significance |

| 99 | [M]⁺• | Molecular Ion |

| 72 | [M-C₂H₅]⁺ | Base Peak |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat sample was used. A single drop of the compound was placed between two polished potassium bromide (KBr) plates to form a thin liquid film.

-

Instrument: A Fourier Transform Infrared Spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean KBr plates was recorded.

-

The KBr plates with the sample were placed in the spectrometer's sample holder.

-

The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Multiple scans (typically 16 or 32) were co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

-

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Data Acquisition:

-

The spectrometer was tuned to the proton frequency.

-

Standard acquisition parameters were used, including a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

The spectrometer was tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each unique carbon atom.

-

A longer acquisition time and a higher number of scans were required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts were referenced to the TMS signal.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the liquid sample was introduced into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample was vaporized in the ion source.

-

Ionization: The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺•).

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum.

-

Data Interpretation: The m/z value of the highest mass peak was identified as the molecular ion, confirming the molecular weight. The fragmentation pattern was analyzed to deduce structural information.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions. The major fragmentation is an alpha-cleavage, which involves the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent ethyl group.

Caption: EI-MS fragmentation of this compound.

(2R)-2-hydroxy-2-methylbutanenitrile: A Comprehensive Technical Guide on its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-hydroxy-2-methylbutanenitrile, a cyanohydrin of significant interest due to its potential role as a metabolic intermediate and its toxicological properties, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of its natural occurrence, biosynthesis, and methodologies for its analysis. Quantitative data on its precursor, the cyanogenic glycoside lotaustralin, are presented, along with a detailed, constructed experimental protocol for its isolation and purification from plant sources. Furthermore, the biosynthetic pathway is visualized through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Introduction

(2R)-2-hydroxy-2-methylbutanenitrile, also known as (R)-butan-2-one cyanohydrin, is the aglycone of the cyanogenic glycoside lotaustralin.[1] Cyanogenic glycosides are a class of plant secondary metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis. This mechanism is believed to serve as a chemical defense against herbivores and pathogens. The presence of (2R)-2-hydroxy-2-methylbutanenitrile in various food sources, including cassava, lima beans, and white clover, necessitates a thorough understanding of its natural abundance and toxicological significance.[1][2] This guide summarizes the current knowledge on the natural occurrence of this compound, its biosynthetic origins, and the analytical techniques employed for its study.

Natural Occurrence and Quantitative Data

(2R)-2-hydroxy-2-methylbutanenitrile is not typically stored in significant quantities in its free form within plants. Instead, it is generated from its precursor, the cyanogenic glycoside lotaustralin, upon tissue disruption, which brings the glycoside into contact with hydrolytic enzymes. Therefore, quantitative data primarily focuses on the concentration of lotaustralin.

Table 1: Quantitative Data of Lotaustralin and its Precursor in Various Plant Sources

| Plant Species | Plant Part | Compound | Concentration | Reference(s) |

| Manihot esculenta (Cassava) | Leaves | Linamarin | >90% of total cyanogens (up to 5.0 g/kg fresh weight) | [2] |

| Lotaustralin | <10% of total cyanogens | [2] | ||

| Roots | Linamarin | 100-500 mg/kg fresh weight | [2] | |

| Lotaustralin | <10% of total cyanogens | [2] | ||

| Trifolium repens (White Clover) | Green Tissues | Linamarin & Lotaustralin | Present | [1] |

| Phaseolus lunatus (Lima Bean) | - | Lotaustralin | Present | [1] |

| Lotus australis (Austral Trefoil) | - | Lotaustralin | Present | [1] |

| Rhodiola rosea (Roseroot) | - | Lotaustralin | Present | [1] |

Note: The concentration of (2R)-2-hydroxy-2-methylbutanenitrile can be estimated from the lotaustralin content, assuming complete enzymatic hydrolysis. For example, in cassava leaves with a high cyanogenic glycoside content, the potential concentration of (2R)-2-hydroxy-2-methylbutanenitrile would be a fraction of the less than 10% of the total cyanogens.

Biosynthesis

The biosynthesis of (2R)-2-hydroxy-2-methylbutanenitrile is intrinsically linked to the metabolic pathway of the cyanogenic glycoside lotaustralin. The precursor for lotaustralin is the amino acid L-isoleucine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs) and a UDP-glucosyltransferase (UGT).

The key steps in the biosynthesis of lotaustralin are:

-

N-hydroxylation of L-isoleucine: The initial step is the conversion of L-isoleucine to N-hydroxy-L-isoleucine, catalyzed by a cytochrome P450 enzyme of the CYP79 family (e.g., CYP79D1/D2 in cassava).

-

Conversion to an aldoxime: The N-hydroxy-L-isoleucine is then converted to (E)-2-methylbutanal oxime.

-

Conversion to a nitrile: The aldoxime is subsequently converted to 2-methylbutanenitrile.

-

α-hydroxylation: A cytochrome P450 of the CYP71 family (e.g., CYP71E7 in cassava) catalyzes the α-hydroxylation of 2-methylbutanenitrile to form (2R)-2-hydroxy-2-methylbutanenitrile.

-

Glycosylation: Finally, a UDP-glucosyltransferase attaches a glucose molecule to the hydroxyl group of the cyanohydrin, forming lotaustralin.

Biosynthetic Pathway Diagram

References

Biochemical Pathways and Toxicological Profile of 2-Hydroxy-2-methylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbutanenitrile, also known as 2-butanone cyanohydrin, is a cyanohydrin that serves as a crucial intermediate in the biosynthesis of the cyanogenic glucoside lotaustralin in a variety of plant species. Its presence and metabolism are of significant interest due to the potential for hydrogen cyanide (HCN) release, a potent toxin. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, including its synthesis, degradation, and the subsequent detoxification of cyanide in biological systems. The document details the enzymatic reactions and provides available kinetic data for the key enzymes involved. Furthermore, it outlines experimental protocols for the analysis of this compound and summarizes its toxicological profile. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, toxicology, and drug development.

Introduction

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. In biological systems, the (R)-enantiomer is the predominant form, acting as a precursor to the cyanogenic glucoside lotaustralin. Cyanogenic glucosides are plant secondary metabolites that play a role in defense against herbivores. The toxicity of these compounds arises from the enzymatic release of hydrogen cyanide, a potent inhibitor of cellular respiration. Understanding the biochemical pathways of this compound is therefore critical for assessing the toxicity of cyanogenic plants and for the development of potential therapeutic interventions in cases of cyanide poisoning. This guide will delve into the enzymatic processes governing the formation and breakdown of this cyanohydrin and the subsequent metabolic fate of its cyanide component.

Biochemical Pathways

The biochemical significance of this compound is primarily linked to the biosynthesis and degradation of the cyanogenic glucoside lotaustralin.

Biosynthesis of Lotaustralin in Plants

In plants such as cassava (Manihot esculenta) and lotus (Lotus japonicus), this compound is a key intermediate in the synthesis of lotaustralin. The pathway originates from the amino acid L-isoleucine.

The biosynthetic pathway can be summarized in the following steps:

-

N-Hydroxylation of L-Isoleucine: The initial step is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family, which converts L-isoleucine to N-hydroxy-L-isoleucine.

-

Conversion to an Aldoxime: The N-hydroxy-L-isoleucine is then converted to (Z)-2-methylbutanal oxime.

-

Formation of this compound: A second cytochrome P450 enzyme, from the CYP71 family, catalyzes the conversion of the aldoxime to (R)-2-Hydroxy-2-methylbutanenitrile.

-

Glucosylation: Finally, a UDP-glucosyltransferase (UGT) facilitates the transfer of a glucose molecule from UDP-glucose to (R)-2-Hydroxy-2-methylbutanenitrile, forming lotaustralin.

Degradation of Lotaustralin and Release of Hydrogen Cyanide

The release of hydrogen cyanide from lotaustralin is a two-step enzymatic process that occurs upon tissue disruption, bringing the stored glucoside into contact with degradative enzymes.

-

Hydrolysis of Lotaustralin: A β-glucosidase, such as linamarase, hydrolyzes the β-glycosidic bond of lotaustralin, releasing glucose and this compound.

-

Decomposition of this compound: The resulting cyanohydrin is unstable and can spontaneously dissociate. However, this process is often accelerated by a hydroxynitrile lyase (HNL), which catalyzes the breakdown of this compound into 2-butanone and hydrogen cyanide (HCN).

Metabolism in Mammals and Gut Microbiota

When cyanogenic glucosides like lotaustralin are ingested by mammals, they can be hydrolyzed by β-glucosidases produced by the gut microbiota. This releases this compound, which can then dissociate to produce hydrogen cyanide. The human cytosolic β-glucosidase (GBA3) is also capable of hydrolyzing a wide range of dietary glycosides, including cyanogenic ones.[1]

Detoxification of Hydrogen Cyanide

The primary pathway for the detoxification of cyanide in mammals is its conversion to the less toxic thiocyanate. This reaction is catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).

-

Cyanide Detoxification: Rhodanese transfers a sulfur atom from a sulfur donor, such as thiosulfate, to cyanide, forming thiocyanate and sulfite. The thiocyanate is then excreted in the urine.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound and its toxicological profile.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Source Organism | Km | Vmax | Reference |

| β-Glucosidase | Lotaustralin | Lotus japonicus | Higher than for other tested glucosides | Not specified | [2] |

| Hydroxynitrile Lyase | (R)-2-Butanone cyanohydrin | Linum usitatissimum | 2.7 ± 0.3 mM | Not specified | [3] |

| Rhodanese | Cyanide | Mouse (hepatic) | 0.85 mM | Not specified | [4] |

| Rhodanese | Cyanide | Coptodon zillii (liver) | 25.0 mM | 5.0 RU | [5] |

| Rhodanese | Cyanide | Parkia biglobosa (seeds) | 7.61 mM | 0.65 RU/ml/min | [6] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference |

| GHS Classification | Acute Toxicity, Oral (Category 2) | Not applicable | Oral | [7][8] |

| Acute Toxicity, Dermal (Category 1) | Not applicable | Dermal | [7][8] | |

| Acute Toxicity, Inhalation (Category 2) | Not applicable | Inhalation | [7][8] | |

| Serious Eye Damage (Category 1) | Not applicable | Ocular | [7][8] | |

| LD50 | Data not available | |||

| LC50 | Data not available |

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound and its associated enzymes.

β-Glucosidase Activity Assay

This assay is designed to measure the activity of β-glucosidase by monitoring the release of a chromogenic product from a synthetic substrate.

Principle: β-glucosidase hydrolyzes a synthetic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405 nm.

Materials:

-

Enzyme extract containing β-glucosidase

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution

-

Sodium citrate buffer (pH 5.0)

-

Sodium carbonate solution (to stop the reaction and develop color)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the citrate buffer and pNPG solution.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate for a defined period.

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Hydroxynitrile Lyase Activity Assay

The activity of HNL can be determined by monitoring the decrease in the concentration of the cyanohydrin substrate or the formation of the aldehyde/ketone product.

Principle: The cleavage of this compound by HNL produces 2-butanone. The rate of 2-butanone formation can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

-

Enzyme extract containing HNL

-

This compound solution

-

Buffer solution (e.g., citrate buffer, pH adjusted to the enzyme's optimum)

-

Quenching solution (e.g., acid to stop the enzymatic reaction)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC or HPLC system with an appropriate column and detector

Procedure:

-

Set up a reaction mixture containing the buffer and this compound.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at a controlled temperature.

-

At specific time points, take aliquots of the reaction mixture and stop the reaction with a quenching solution.

-

Extract the product (2-butanone) with an organic solvent.

-

Analyze the extracted sample by GC or HPLC to quantify the amount of 2-butanone formed.

-

Calculate the enzyme activity from the rate of product formation.

Quantification of this compound in Biological Samples by GC-MS

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is often employed to increase its volatility and thermal stability.

Sample Preparation:

-

Extraction: Extract this compound from the biological matrix (e.g., blood, urine, tissue homogenate) using a suitable organic solvent. Protein precipitation may be necessary for plasma or serum samples.

-

Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups. React the extracted sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

-

Clean-up: A solid-phase extraction (SPE) step may be included to remove interfering substances.

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

-

References

- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The β-Glucosidases Responsible for Bioactivation of Hydroxynitrile Glucosides in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of cyanide intoxication on hepatic rhodanese kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Kinetic Properties of Liver Rhodanese from Coptodon zillii: Implications for Cyanide Detoxification in Gold Mining-Impacted Aquatic Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Hydroxy-2-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanenitrile, a member of the cyanohydrin family, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on the same carbon atom, allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its nomenclature, chemical and physical properties, synthesis methodologies, and toxicological profile, tailored for professionals in research and drug development.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] Due to its common use and synthesis from 2-butanone, it is also widely known by several synonyms. Understanding these alternative names is crucial when reviewing scientific literature and sourcing chemical intermediates.

Common Synonyms:

-

2-Butanone cyanohydrin[1]

-

2-Hydroxy-2-methylbutyronitrile[1]

-

Methyl ethyl ketone cyanohydrin[1]

-

Butanenitrile, 2-hydroxy-2-methyl-[1]

-

2-Cyano-2-butanol

-

Ethyl methyl ketone cyanohydrin[1]

-

Methyl ethyl cyanohydrin[1]

The presence of a chiral center at the carbon atom bearing the hydroxyl and nitrile groups gives rise to two enantiomers: (2R)-2-hydroxy-2-methylbutanenitrile and (2S)-2-hydroxy-2-methylbutanenitrile. The stereochemistry of this compound is of particular importance in the synthesis of chiral pharmaceuticals, where a specific enantiomer is often required for therapeutic efficacy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the development of analytical methods. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [3] |

| Appearance | Colorless oil/liquid | [4][5] |

| Boiling Point | 90 °C at 10 mmHg; 197.3 °C at 760 mmHg | [4][6] |

| Density | 0.9303 g/cm³ at 19 °C; 0.971 g/cm³ | [4][6] |

| Flash Point | 73.1 °C | [7] |

| Refractive Index | 1.435 | [7] |

| Water Solubility | Predicted: 25.1 g/L | [8] |

| logP | Predicted: 0.29 - 0.54 | [8] |

| pKa (Strongest Acidic) | Predicted: 11.45 - 12.48 | [5][8] |

| CAS Number | 4111-08-4 | [2][4] |

Synthesis of this compound

The primary route for the synthesis of this compound is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-butanone (methyl ethyl ketone). Several methodologies have been developed to achieve this transformation, each with its own advantages and limitations.

Traditional Cyanohydrin Synthesis

This classic method involves the reaction of 2-butanone with hydrogen cyanide (HCN) or the in situ generation of HCN from a cyanide salt (e.g., NaCN or KCN) and an acid. The reaction is typically base-catalyzed.

-

Materials: 2-butanone, sodium cyanide (NaCN), sulfuric acid (H₂SO₄), diethyl ether, anhydrous sodium sulfate, water.

-

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of sodium cyanide in water and 2-butanone is prepared.

-

The flask is cooled in an ice bath, and the solution is stirred vigorously.

-

Sulfuric acid (40%) is added dropwise from the dropping funnel while maintaining the reaction temperature between 10 °C and 20 °C.

-

After the addition is complete, stirring is continued for a short period.

-

The organic layer, if separated, is decanted. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.

-

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.

Synthesis using Trimethylsilyl Cyanide (TMSCN)

To circumvent the hazards associated with the direct use of hydrogen cyanide, trimethylsilyl cyanide (TMSCN) can be employed as a safer cyanide source. The reaction with 2-butanone yields an O-silylated cyanohydrin, which is subsequently hydrolyzed to afford the final product. This method can also offer improved selectivity.

Enzymatic Synthesis for Enantioselectivity

For applications requiring a specific enantiomer, enzymatic synthesis using hydroxynitrile lyases (HNLs) is the preferred method.[9][10][11][12][13] These enzymes catalyze the enantioselective addition of cyanide to the carbonyl group of 2-butanone. (R)-selective HNLs can be used to produce (2R)-2-hydroxy-2-methylbutanenitrile with high enantiomeric excess.

-

Materials: 2-butanone, potassium cyanide (KCN), citrate buffer, (R)-hydroxynitrile lyase (e.g., from Prunus mume), organic solvent (e.g., diisopropyl ether).

-

Procedure:

-

A two-phase system is prepared with an aqueous citrate buffer (e.g., pH 4.5) containing potassium cyanide and the hydroxynitrile lyase enzyme.

-

An organic phase containing 2-butanone (e.g., in diisopropyl ether) is added to the aqueous phase.

-

The biphasic mixture is stirred at a controlled temperature (e.g., 15-25 °C).

-

The reaction progress and enantiomeric excess are monitored by chiral HPLC analysis of aliquots taken from the organic phase.

-

Upon completion, the organic layer is separated, washed, and the solvent is evaporated to yield the enantiomerically enriched (R)-2-hydroxy-2-methylbutanenitrile.

-

Logical and Pathway Diagrams

The following diagrams illustrate the synthesis pathways and the general metabolic fate of this compound.

Caption: Synthesis pathways for this compound.

Caption: General metabolic pathway and toxicity mechanism of cyanohydrins.

Toxicology and Safety

The primary toxicological concern associated with this compound, like other cyanohydrins, is its potential to release highly toxic hydrogen cyanide (HCN).[14] This can occur through spontaneous decomposition or metabolic processes.[6] The liberated cyanide ion can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria.

The acute toxicity of aliphatic nitriles is primarily mediated by the metabolic release of cyanide.[6] Cyanohydrins are considered to be more acutely toxic than their parent nitriles as they can release cyanide more readily.[4]

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 1 or 2 (Fatal if swallowed)[3][7]

-

Acute Toxicity, Dermal: Category 1 (Fatal in contact with skin)[3][7]

-

Acute Toxicity, Inhalation: Category 1 or 2 (Fatal if inhaled)[3][7]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3][7]

Due to its high acute toxicity, strict safety precautions must be observed when handling this compound. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, eye protection, and respiratory protection), and avoiding contact with skin and eyes.[7]

Conclusion

This compound is a key chemical intermediate with established synthetic utility. Its production via traditional or modern enzymatic methods allows for its application in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chirality is often a critical factor. However, its high acute toxicity, stemming from the potential release of hydrogen cyanide, necessitates careful handling and a thorough understanding of its toxicological properties. This guide provides essential information for researchers and drug development professionals to safely and effectively utilize this versatile compound in their work.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Hydroxy-2-methylbutyronitrile | C5H9NO | CID 97823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Two Fatal Intoxications with Cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Human Metabolome Database: Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309) [hmdb.ca]

- 9. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

Methodological & Application

2-Hydroxy-2-methylbutanenitrile: A Versatile Precursor in the Synthesis of the Antitubercular Drug Ethambutol

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Hydroxy-2-methylbutanenitrile, a versatile cyanohydrin, serves as a key precursor in the stereoselective synthesis of (S)-2-amino-1-butanol, a critical intermediate for the antitubercular drug Ethambutol. This application note details the synthetic pathway from the cyanohydrin to Ethambutol, providing experimental protocols and highlighting the significance of this precursor in pharmaceutical manufacturing. The unique bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, allows for a range of chemical transformations crucial for the construction of complex chiral molecules.

Introduction

This compound, also known as methyl ethyl ketone cyanohydrin, is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its ability to be converted into various functional groups, such as amines and carboxylic acids, makes it an ideal starting material for the synthesis of chiral molecules. One of the most significant applications of this precursor is in the synthesis of (S,S)-Ethambutol, a primary drug used in the treatment of tuberculosis. The biological activity of Ethambutol is highly dependent on its stereochemistry, with the (S,S)-enantiomer being significantly more potent than the (R,R)-isomer, underscoring the importance of stereoselective synthesis.[3]

Synthetic Pathway to Ethambutol

The synthesis of Ethambutol from this compound involves a two-stage process:

-

Asymmetric Synthesis of (S)-2-amino-1-butanol: The chiral precursor, (S)-2-Hydroxy-2-methylbutanenitrile, is reduced to the corresponding chiral amino alcohol, (S)-2-amino-1-butanol.

-

Synthesis of (S,S)-Ethambutol: The resulting (S)-2-amino-1-butanol is then coupled with 1,2-dichloroethane to yield the final active pharmaceutical ingredient, (S,S)-Ethambutol.

A highly efficient method for the first stage involves the biocatalytic asymmetric reductive amination of a closely related precursor, 1-hydroxy-2-butanone, using an engineered amine dehydrogenase (AmDH). This enzymatic approach offers high enantioselectivity and conversion rates.[4]

Experimental Protocols

1. Asymmetric Reductive Amination of 1-hydroxy-2-butanone to (S)-2-amino-1-butanol

This protocol is based on the use of an engineered amine dehydrogenase (AmDH) for the asymmetric synthesis of (S)-2-amino-1-butanol.[4]

-

Materials:

-

Engineered Amine Dehydrogenase (SpAmDH variant wh84)

-

1-hydroxy-2-butanone

-

Ammonium chloride/ammonia buffer (1 M, pH 8.5)

-

NADH

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Glucose

-

-

Procedure:

-

Prepare a reaction mixture containing 1 M ammonium chloride/ammonia buffer (pH 8.5), 1 mM NADH, 100 mM glucose, and 2 mg/mL GDH cell-free extract.

-

Add the purified engineered AmDH (wh84 variant) to the mixture to a final concentration of 0.32–0.64 mg/mL.

-

Initiate the reaction by adding 1-hydroxy-2-butanone to a final concentration of 100 mM or 200 mM.

-

Incubate the reaction mixture at 30°C with agitation (e.g., 1,000 rpm) for 24 hours.

-

Monitor the conversion of 1-hydroxy-2-butanone to (S)-2-amino-1-butanol using High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data for (S)-2-amino-1-butanol Synthesis

| Parameter | Value | Reference |

| Substrate Concentration | 100 mM - 200 mM | [4] |

| Conversion | 91 - 99% | [4] |

| Enantiomeric Excess (ee) | >99% | [4] |

2. Synthesis of (S,S)-Ethambutol from (S)-2-amino-1-butanol

This protocol describes the condensation reaction between (S)-2-amino-1-butanol and 1,2-dichloroethane.[5][6]

-

Materials:

-

(S)-2-amino-1-butanol

-

1,2-dichloroethane

-

Low-boiling point organic solvent (e.g., ethanol)

-

Ammonia gas

-

-

Procedure:

-

In a reaction vessel, mix (S)-2-amino-1-butanol with 1,2-dichloroethane in a low-boiling point organic solvent.

-

Heat the reaction mixture to 70-80°C to initiate the condensation reaction.

-

During the reaction, neutralize the generated hydrochloric acid (HCl) by bubbling ammonia gas through the mixture, maintaining a pH of 9-10.

-

After the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or GC), distill the reaction mixture to recover the solvent and any excess (S)-2-amino-1-butanol.

-

The resulting crude Ethambutol is then purified by crystallization from a suitable solvent.

-

Quantitative Data for (S,S)-Ethambutol Synthesis

| Parameter | Value | Reference |

| Reactant Ratio (Aminobutanol:Dichloroethane) | 9.36:1 (example) | [5] |

| Reaction Temperature | 110-140°C (example) | [5] |

| Yield | 80.98% | [5] |

| Purity | 99.8% | [5] |

Mechanism of Action of Ethambutol

Ethambutol exerts its bacteriostatic effect against actively growing mycobacteria, including Mycobacterium tuberculosis, by inhibiting the synthesis of the bacterial cell wall.[1][] The primary target of Ethambutol is the enzyme arabinosyl transferase.[8] This enzyme is crucial for the polymerization of D-arabinose into arabinan and subsequently the formation of arabinogalactan and lipoarabinomannan (LAM), which are essential components of the mycobacterial cell wall.[9][10][11]

By inhibiting arabinosyl transferases (specifically EmbA, EmbB, and EmbC), Ethambutol disrupts the synthesis of arabinogalactan.[3][12] This disruption prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall and ultimately inhibiting bacterial growth.[2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of Ethambutol.

Caption: Synthetic workflow for Ethambutol.

Conclusion

This compound is a highly valuable and versatile precursor in the pharmaceutical industry. Its application in the synthesis of the essential antitubercular drug Ethambutol highlights its importance. The development of efficient and stereoselective synthetic routes, particularly those employing biocatalysis, from this precursor to key pharmaceutical intermediates like (S)-2-amino-1-butanol, demonstrates the ongoing innovation in drug manufacturing. These advancements not only improve the efficiency of production but also ensure the high purity and specific stereochemistry required for potent and safe pharmaceuticals.

References

- 1. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Ethambutol - Wikipedia [en.wikipedia.org]

- 3. jwatch.org [jwatch.org]

- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]

- 8. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

Application Notes and Protocols for 2-Hydroxy-2-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Hydroxy-2-methylbutanenitrile, a versatile intermediate in organic synthesis. It includes summaries of quantitative data, detailed methodologies for key synthetic procedures, and diagrams illustrating reaction pathways and workflows.

Introduction